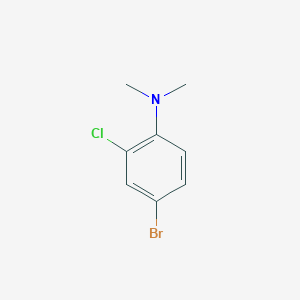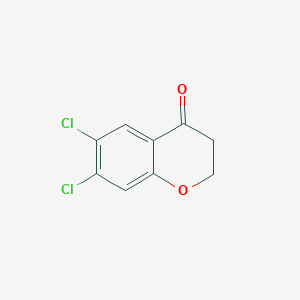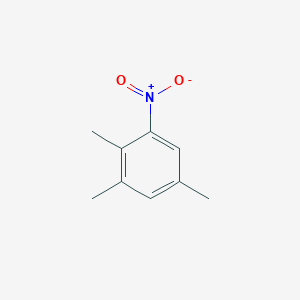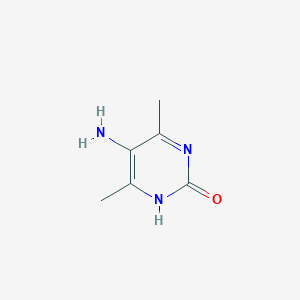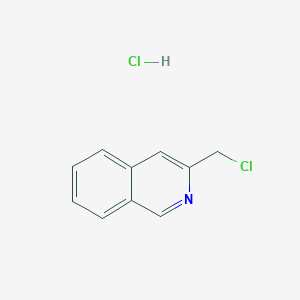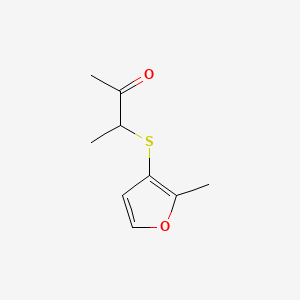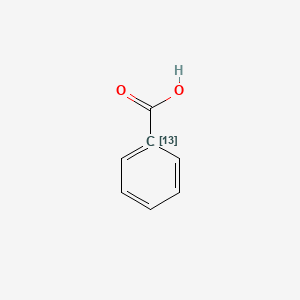
1-Dodecilamina, bromhidrato
Descripción general
Descripción
1-Dodecanamine, hydrobromide, also known as n-Dodecylammonium bromide, is a chemical compound with the empirical formula C12H28BrN . It is often used in laboratory settings and for the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of 1-Dodecanamine, hydrobromide consists of a long carbon chain (dodecyl) attached to an amine group (NH2), and a hydrobromide ion . The molecular weight of this compound is 266.26 g/mol .
Physical And Chemical Properties Analysis
1-Dodecanamine, hydrobromide is a white powder . It has a boiling point of 521.2 K and a melting point of approximately 301 K . The compound is combustible .
Aplicaciones Científicas De Investigación
Aplicaciones en Celdas Solares
Las perovskitas a base de organohaluros han surgido como una clase importante de materiales para aplicaciones de celdas solares . Las variaciones/sustituciones en los cationes y aniones de organohaluros se emplean para la optimización de la banda prohibida, la longitud de difusión de portadores y la eficiencia de conversión de energía de las celdas solares basadas en perovskitas . Específicamente, el n-DABr (bromuro de n-dodecilamonio) es un precursor en las celdas solares de perovskita que mejora la eficiencia de la celda solar debido a un mayor efecto de pasivación, particularmente en la perovskita de banda prohibida de 1.72 eV .
Síntesis de Otros Compuestos
El bromhidrato de 1-dodecilamina puede utilizarse como material de partida o intermedio en la síntesis de otros compuestos químicos . Por ejemplo, se puede utilizar para sintetizar otros tipos de aminas, amidas y otros compuestos que contienen nitrógeno .
Ciencia de Materiales
En ciencia de materiales, el bromhidrato de 1-dodecilamina puede utilizarse en la preparación de monocapas autoensambladas (SAM). Estas SAM se pueden utilizar para modificar las propiedades superficiales de los materiales, haciéndolos más adecuados para aplicaciones específicas .
Investigación y Desarrollo
El bromhidrato de 1-dodecilamina, como muchos otros compuestos químicos, probablemente se utiliza en diversas aplicaciones de investigación y desarrollo. Los investigadores en campos como la química, la ciencia de materiales y la biología pueden utilizar este compuesto en sus experimentos para desarrollar nuevos materiales, estudiar procesos biológicos o sintetizar nuevos compuestos .
Safety and Hazards
According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if needed, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .
Direcciones Futuras
1-Dodecanamine, hydrobromide has been mentioned in the context of solar cell applications . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This suggests that there may be potential for this compound in the development of new energy technologies.
Mecanismo De Acción
Target of Action
1-Dodecanamine, hydrobromide, also known as Dodecan-1-amine hydrobromide, is a compound with a molecular weight of 185.3495 . .
Biochemical Pathways
It’s worth noting that the compound has been used as a precursor in perovskite solar cells . In this context, it contributes to the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskite-based solar cells .
Result of Action
In the context of perovskite solar cells, it has been noted to improve solar cell efficiency due to a greater passivation effect, particularly on a 172 eV bandgap perovskite .
Action Environment
In the context of its use in perovskite solar cells, the variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Análisis Bioquímico
Biochemical Properties
1-Dodecanamine, hydrobromide plays a significant role in biochemical reactions, particularly in the formation of organohalide-based perovskites for solar cell applications . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability. Additionally, 1-Dodecanamine, hydrobromide can form complexes with metal ions, affecting their bioavailability and activity in biochemical processes .
Cellular Effects
1-Dodecanamine, hydrobromide has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with membrane receptors and altering their activity . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. In terms of cellular metabolism, 1-Dodecanamine, hydrobromide can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, leading to changes in cellular redox status .
Molecular Mechanism
The molecular mechanism of 1-Dodecanamine, hydrobromide involves its interaction with biomolecules such as proteins, lipids, and nucleic acids. It can bind to enzyme active sites, either inhibiting or activating their activity . For example, 1-Dodecanamine, hydrobromide can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dodecanamine, hydrobromide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term exposure to 1-Dodecanamine, hydrobromide can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 1-Dodecanamine, hydrobromide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
1-Dodecanamine, hydrobromide is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it can be conjugated with glucuronic acid, sulfate, or glutathione, facilitating its excretion from the body . These metabolic pathways influence the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, 1-Dodecanamine, hydrobromide is transported and distributed through interactions with transporters and binding proteins . It can accumulate in lipid-rich regions, such as cell membranes and adipose tissue, due to its hydrophobic nature . The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
1-Dodecanamine, hydrobromide is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment . Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its biological effects .
Propiedades
IUPAC Name |
dodecan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFEELLBDNLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483448 | |
| Record name | 1-Dodecanamine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26204-55-7 | |
| Record name | 1-Dodecanamine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)
